

In-Depth Technical Guide to 4-Isopropylthiophenol: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Isopropylthiophenol** (CAS No. 4946-14-9), a versatile aromatic thiol compound. This document details experimental protocols for its synthesis, purification, and characterization, and explores its relevance in organic synthesis and drug discovery, particularly in the context of signaling pathway modulation.

Core Physical and Chemical Properties

4-Isopropylthiophenol is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor.[1] Its core properties are summarized in the table below, providing a quick reference for laboratory and research applications.



Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ S	[2]
Molecular Weight	152.26 g/mol	[2]
CAS Number	4946-14-9	[2]
Appearance	Colorless to light yellow liquid	[1]
Odor	Strong, unpleasant, stench	[1]
Boiling Point	99-100 °C at 14 mmHg	[3]
Density	0.979 g/mL at 25 °C	[3]
Refractive Index (n20/D)	1.552	[3]
Flash Point	106 °C (222.8 °F)	[4]
рКа	6.79 ± 0.10 (Predicted)	[3]
Solubility	Sparingly soluble in water; soluble in alcohol and benzene.	[1][4]

Synthesis and Purification: Experimental Protocols

The synthesis of **4-Isopropylthiophenol** can be achieved through various methods. Below are detailed protocols for two common synthetic routes, followed by a standard purification procedure.

Synthesis from 4-Isopropylphenol

This method involves the thiolation of the readily available 4-isopropylphenol.

Experimental Protocol:

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
reflux condenser, and a nitrogen inlet, add 4-isopropylphenol (1 equivalent) and a suitable
solvent such as toluene.



- Reagent Addition: Under a nitrogen atmosphere, add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis via Friedel-Crafts Alkylation of Thiophenol

This classic electrophilic aromatic substitution introduces the isopropyl group onto the thiophenol ring.

Experimental Protocol:

- Catalyst Suspension: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in dichloromethane (DCM).
- Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 2-bromopropane (1 equivalent) dropwise to the stirred suspension, followed by the slow addition of thiophenol (1 equivalent).
- Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
- Quenching: Carefully quench the reaction by pouring the mixture over crushed ice.
- Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with water and then with brine.



• Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification by Vacuum Distillation

The crude **4-Isopropylthiophenol** obtained from either synthetic route can be purified by vacuum distillation.

Experimental Protocol:

- Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
- Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask using a heating mantle.
- Fraction Collection: Collect the fraction boiling at 99-100 °C under a pressure of 14 mmHg.
 [3]
- Storage: Store the purified, colorless liquid under a nitrogen atmosphere in a refrigerator to prevent oxidation.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of **4-Isopropylthiophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a small amount of the purified compound in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃):

- δ 7.28 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the thiol group.
- δ 7.14 (d, J = 8.2 Hz, 2H): Aromatic protons meta to the thiol group.
- δ 3.45 (s, 1H): Thiol proton (-SH).



- δ 2.88 (sept, J = 6.9 Hz, 1H): Methine proton of the isopropyl group (-CH).
- δ 1.23 (d, J = 6.9 Hz, 6H): Methyl protons of the isopropyl group (-CH₃).

¹³C NMR (100 MHz, CDCl₃):

- δ 147.8: Aromatic carbon attached to the isopropyl group.
- δ 134.2: Aromatic carbon attached to the thiol group.
- δ 129.5: Aromatic CH carbons meta to the thiol group.
- δ 127.2: Aromatic CH carbons ortho to the thiol group.
- δ 33.8: Methine carbon of the isopropyl group.
- δ 24.1: Methyl carbons of the isopropyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride (NaCl) plates.

Characteristic Peaks:

- ~3080-3020 cm⁻¹: Aromatic C-H stretching.
- ~2960-2870 cm⁻¹: Aliphatic C-H stretching of the isopropyl group.
- ~2550 cm⁻¹: S-H stretching (a weak but characteristic peak for thiols).
- ~1595 and 1490 cm⁻¹: Aromatic C=C stretching.
- ~820 cm⁻¹: Para-substituted benzene C-H out-of-plane bending.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) at 70 eV.



Fragmentation Pattern:

- m/z 152 (M+): Molecular ion peak.
- m/z 137: Loss of a methyl group ([M-CH₃]+).
- m/z 119: Loss of a propyl group ([M-C₃H₇]⁺) or loss of SH.
- m/z 91: Tropylium ion, characteristic of alkylbenzenes.

Chemical Reactivity and Applications

The chemical reactivity of **4-Isopropylthiophenol** is primarily dictated by the thiol group and the aromatic ring.

- Oxidation: The thiol group is readily oxidized to form the corresponding disulfide, bis(4isopropylphenyl) disulfide. This reaction can be carried out using mild oxidizing agents like
 iodine or hydrogen peroxide.[3]
- Nucleophilic Substitution: As a potent nucleophile, the thiolate anion (formed by deprotonation with a base) readily participates in S_n2 and S_nAr reactions. For example, it reacts with 2-chloro-3-formylquinolines in the presence of sodium hydride to yield 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.[3]
- Applications in Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3] The introduction of the 4-isopropylthiophenyl moiety can impart desirable properties such as increased lipophilicity to a molecule.

Role in Drug Discovery and Signaling Pathways

Aromatic thiols and their derivatives are of significant interest in drug discovery. The 4-isopropylthiophenyl group can serve as a key pharmacophore or a building block for more complex bioactive molecules.

Inhibition of the McI-1 Signaling Pathway

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance



to chemotherapy.[3] Small molecule inhibitors that bind to the BH3-binding groove of Mcl-1 can disrupt its interaction with pro-apoptotic proteins like Bak and Bax, thereby inducing apoptosis in cancer cells. The hydrophobic pocket of the Mcl-1 protein can accommodate bulky hydrophobic groups, suggesting that derivatives of **4-Isopropylthiophenol** could be designed as potential Mcl-1 inhibitors.

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